![molecular formula C19H21N3O3 B5644510 {4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol](/img/structure/B5644510.png)
{4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol
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Overview
Description
Introduction The compound "{4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol" belongs to a class of chemicals that feature a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This class of compounds is known for its diverse chemical properties and applications in various fields, including medicinal chemistry.
Synthesis Analysis The synthesis of triazole derivatives often involves the treatment of precursor compounds with various reagents. For instance, Xu Liang (2009) described the synthesis of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, using sodium methoxide and an epoxypropyl-triazole precursor in an orthorhombic crystalline structure (Xu Liang, 2009).
Molecular Structure Analysis The molecular structure of triazole derivatives is characterized by the presence of triazole rings, which significantly influence the compound's chemical properties and reactivity. In the study by M. K. Rofouei et al. (2009), the structure of 1,3-bis(2-ethoxyphenyl)triazene methanol was analyzed, showing intermolecular hydrogen bonding and weak C—H⋯π interactions, which are crucial in stabilizing the molecule's structure (M. K. Rofouei et al., 2009).
Chemical Reactions and Properties Triazole derivatives can undergo various chemical reactions, including cycloadditions, hydrogenation, and substitutions, which modify their chemical structure and properties. For example, Salih Ozcubukcu et al. (2009) discussed a tris(triazolyl)methanol-Cu(I) structure that catalyzes Huisgen 1,3-dipolar cycloadditions, demonstrating the reactivity of triazole compounds in the presence of copper catalysts (Salih Ozcubukcu et al., 2009).
properties
IUPAC Name |
[4-[5-(2-methoxyethyl)-2-(2-methoxyphenyl)-1,2,4-triazol-3-yl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-12-11-18-20-19(15-9-7-14(13-23)8-10-15)22(21-18)16-5-3-4-6-17(16)25-2/h3-10,23H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWHLDIEYMQZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN(C(=N1)C2=CC=C(C=C2)CO)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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